2-Benzylpiperidine

Vue d'ensemble

Description

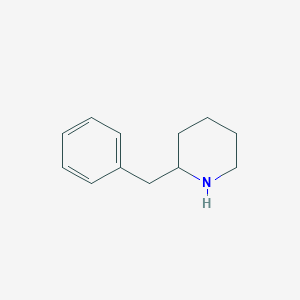

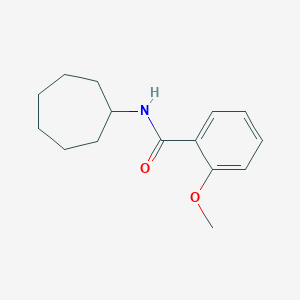

2-Benzylpiperidine is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol but around one twentieth as potent . While it boosts norepinephrine levels to around the same extent as d-amphetamine, it has very little effect on dopamine levels . Its main use is as a synthetic intermediate in the manufacture of other drugs .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis

The molecular formula of this compound is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .Applications De Recherche Scientifique

2-Benzylpiperidine has a wide range of scientific research applications. It has been used in the study of biochemical and physiological effects, and as a tool for laboratory experiments. It has also been used in the study of the structure and function of proteins and enzymes, and in the study of metabolic pathways. In addition, it has been used in the development of new drugs and therapeutic agents, and in the study of drug metabolism and toxicology.

Mécanisme D'action

Target of Action

2-Benzylpiperidine is a stimulant drug of the piperidine class . Its primary target is the norepinephrine transporter , to which it binds and boosts norepinephrine levels . It has a very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .

Mode of Action

This compound interacts with its targets by binding to the norepinephrine transporter, thereby increasing the levels of norepinephrine . This interaction results in a stimulant effect, similar to other drugs such as methylphenidate and desoxypipradrol, but around one twentieth as potent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine pathway. By binding to the norepinephrine transporter, it increases the levels of norepinephrine

Pharmacokinetics

It is known that the compound is orally active . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.

Avantages Et Limitations Des Expériences En Laboratoire

2-Benzylpiperidine has a number of advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize, and can be scaled up for industrial production. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is also a potent inhibitor of MAO enzymes, so it must be used with caution in laboratory experiments.

Orientations Futures

The potential applications of 2-Benzylpiperidine are vast, and there are many possibilities for future research. One potential area of research is the development of new drugs and therapeutic agents based on this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to new treatments for various disorders. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it works and how it can be used to treat various diseases.

Safety and Hazards

2-Benzylpiperidine is harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Analyse Biochimique

Biochemical Properties

2-Benzylpiperidine plays a role in biochemical reactions primarily by interacting with neurotransmitter transporters. It has been shown to boost norepinephrine levels to a similar extent as d-amphetamine, but it has a much lower effect on dopamine levels . The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This selective interaction suggests that this compound may influence biochemical pathways involving norepinephrine more significantly than those involving dopamine.

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its stimulant properties. It has been observed to increase norepinephrine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism . Its impact on dopamine levels is minimal, which may limit its effects on certain cellular functions that are heavily dependent on dopamine signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to neurotransmitter transporters. It has a high affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft . This binding interaction inhibits the reuptake of norepinephrine, thereby enhancing its signaling. The compound’s low affinity for the dopamine transporter results in minimal inhibition of dopamine reuptake, which explains its limited effect on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its effects may diminish over extended periods due to metabolic degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily enhances norepinephrine signaling, leading to increased alertness and cognitive function . At higher doses, it may cause adverse effects such as increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative degradation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for the norepinephrine transporter facilitates its uptake into cells where it can exert its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the norepinephrine transporter to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles.

Propriétés

IUPAC Name |

2-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871372 | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32838-55-4 | |

| Record name | 2-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?

A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

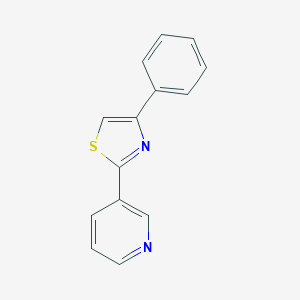

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)